![molecular formula C10H12F3NO2 B12072944 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 4-amino-3-(trifluoromethyl)phenol reacts with 3-chloropropanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanal or 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanone.
Reduction: Formation of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propanol chain.
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
3-[4-amino-3-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15/h2-3,6,15H,1,4-5,14H2 |
InChI Key |
SYUBWKGKIAOORE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCO)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


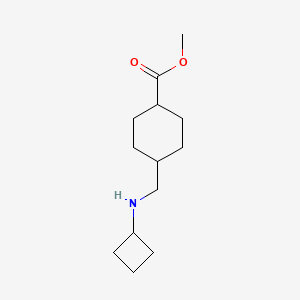




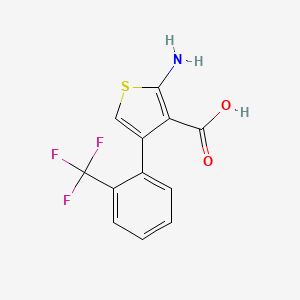
![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)

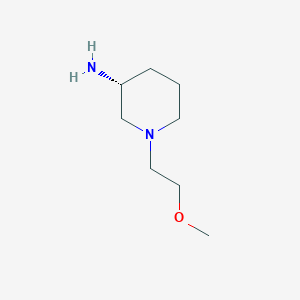
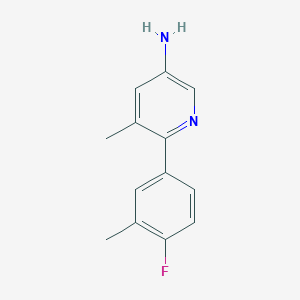
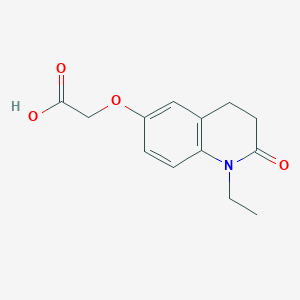


![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)
